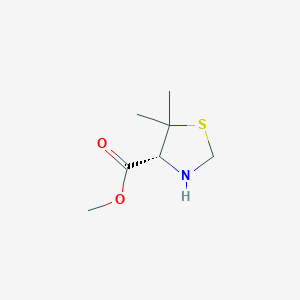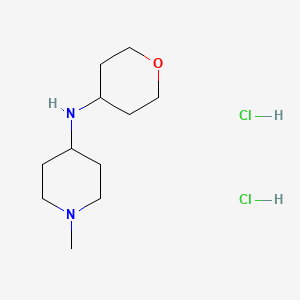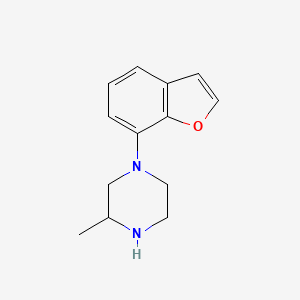
(R)-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a pyridine ring, an oxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, bases, and solvents like dichloromethane or toluene. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the desired product with high consistency.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro compounds. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in studying protein-ligand interactions. Its chiral nature makes it valuable in enantioselective studies and the development of chiral drugs.
Medicine
In medicinal chemistry, ®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism of action of ®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- 2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole (racemic mixture)
- 2-(6-Isopropylpyridin-2-yl)-4-phenyl-oxazole
Uniqueness
®-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature and specific structural features. Compared to its enantiomer (S)-2-(6-Isopropylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole, the ®-enantiomer may exhibit different biological activities and selectivity towards molecular targets. The racemic mixture contains both enantiomers, which can lead to different overall effects compared to the pure enantiomers.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(4R)-4-phenyl-2-(6-propan-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H18N2O/c1-12(2)14-9-6-10-15(18-14)17-19-16(11-20-17)13-7-4-3-5-8-13/h3-10,12,16H,11H2,1-2H3/t16-/m0/s1 |
InChI Key |
OFSRQPXAKMVWNT-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC(=N1)C2=N[C@@H](CO2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=CC(=N1)C2=NC(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-ethyl-1H-pyrazol-3-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11754124.png)
![Ethyl 1H,3H-thieno[3,4-c]furan-4-carboxylate](/img/structure/B11754130.png)


![5,12-Dihydro-12,12-dimethylindeno[1,2-c]carbazole](/img/structure/B11754140.png)


![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-2-yl)acetate hydrochloride](/img/structure/B11754163.png)



![tert-Butyl 1-acetyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11754188.png)

